molecular formula C16H25ClN4O2 B7897147 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897147
M. Wt: 340.8 g/mol
InChI Key: GSVVOTYRZYKHKY-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a significant synthetic intermediate in the development of various pharmaceutical agents, particularly those targeting tyrosine kinases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20ClN3O2
  • Molecular Weight : 299.78 g/mol
  • CAS Number : 302964-08-5
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a tert-butyl ester and a chlorinated pyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases involved in cancer progression. It acts as a dual inhibitor of BCR/ABL and Src family kinases, which are implicated in chronic myelogenous leukemia (CML) and other malignancies.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound binds to the ATP-binding site of the kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  • Induction of Apoptosis : By inhibiting these kinases, the compound promotes programmed cell death in cancer cells.
  • Antiviral Activity : Some derivatives have shown potential antiviral properties, particularly against viruses like HSV-1 and others through similar mechanisms of inhibiting viral replication.

Table 1: Biological Activity Overview

Activity TypeTargeted Kinase/PathwayEffectivenessReference
AnticancerBCR/ABL, Src Family KinasesHigh
AntiviralHSV-1Moderate
Apoptosis InductionCancer Cell LinesSignificant

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on CML Treatment :
    • A clinical trial evaluated the effectiveness of Dasatinib (a drug derived from this compound) in patients with CML. Results indicated significant cytogenetic responses and prolonged survival rates compared to traditional therapies.
    • Reference:
  • Antiviral Research :
    • In vitro studies demonstrated that derivatives of this compound exhibited antiviral activity against HSV-1, with IC50 values indicating effective inhibition at low concentrations.
    • Reference:
  • Cell-Based Assays :
    • Experiments using Vero cells showed that compounds with similar structures significantly inhibited viral replication and induced apoptosis in infected cells.
    • Reference:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of this compound is as a precursor in the synthesis of Dasatinib , a potent dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib has shown efficacy against imatinib-resistant CML, making the synthesis of its intermediates, such as the tert-butyl ester derivative, crucial for pharmaceutical development .

1.2 Antiviral Properties

Research indicates that compounds structurally related to 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine derivatives exhibit antiviral properties. They have been investigated for their ability to inhibit viral replication, particularly in viruses that exploit similar biochemical pathways as those targeted by Dasatinib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds derived from 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine. Modifications to the piperidine ring or the pyrimidine moiety can significantly influence biological activity and selectivity towards specific kinases.

Modification Effect on Activity Reference
Substitution on piperidineEnhanced potency against BCR/ABL
Variation in pyrimidine structureAltered selectivity profile

Case Studies

3.1 Synthesis of Dasatinib

In a notable study, researchers synthesized Dasatinib using 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine as a key intermediate. The synthetic route was optimized to improve yield and reduce production costs, demonstrating the compound's significance in anticancer drug development .

3.2 Evaluation of Antiviral Activity

A recent investigation evaluated derivatives of this compound for their antiviral activity against Hepatitis C virus (HCV). The study found that certain modifications led to increased antiviral efficacy, supporting further exploration of this compound class for therapeutic use against viral infections .

Properties

IUPAC Name

tert-butyl 2-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-7-5-6-8-21(12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVVOTYRZYKHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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